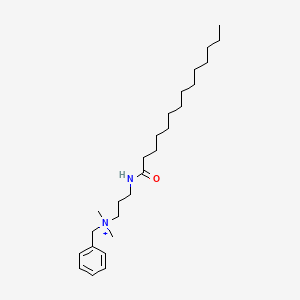

Miramistin ion

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAYHNRJRKXWNV-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91481-38-8 | |

| Record name | Miramistin ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091481388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRAMISTIN ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S6VPY15U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ion Mechanism of Miramistin Action on Bacterial Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miramistin is a cationic antiseptic agent with a broad spectrum of antimicrobial activity. Its primary target is the bacterial cell membrane, where its ionic and hydrophobic interactions lead to a cascade of events culminating in cell death. This technical guide provides a detailed exploration of the core ionic mechanism of Miramistin's action on bacterial cell membranes, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Mechanism of Action: An Ionic Onslaught

The antimicrobial activity of Miramistin is fundamentally driven by its cationic nature. The molecule possesses a positively charged quaternary ammonium group, which electrostatically interacts with the negatively charged components of the bacterial cell envelope.

In Gram-negative bacteria , the initial targets are the lipopolysaccharides (LPS) of the outer membrane. The cationic head of Miramistin binds to the anionic phosphate groups of lipid A, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This initial binding is followed by the insertion of Miramistin's long hydrophobic tail into the lipid bilayer, leading to the disorganization of the outer membrane.

In Gram-positive bacteria , the primary targets are the negatively charged teichoic and lipoteichoic acids embedded in the peptidoglycan layer. The electrostatic attraction between the cationic Miramistin and these anionic polymers facilitates its accumulation at the cell surface. Subsequently, the hydrophobic portion of the molecule interacts with the underlying cytoplasmic membrane.

This initial binding and insertion trigger a series of disruptive events:

-

Membrane Depolarization: The influx of the positively charged Miramistin molecules disrupts the established electrochemical gradient across the bacterial membrane, leading to rapid and significant membrane depolarization.

-

Increased Permeability and Ion Leakage: The perturbation of the lipid bilayer creates transient pores and increases membrane fluidity. This leads to the uncontrolled leakage of essential intracellular ions, most notably potassium (K⁺).

-

Metabolic Disruption: The loss of membrane potential and the leakage of ions disrupt crucial cellular processes that rely on the electrochemical gradient, such as ATP synthesis and nutrient transport.

-

Leakage of Macromolecules: At higher concentrations, the membrane damage becomes more severe, leading to the leakage of larger molecules, including ATP, nucleotides, and proteins.

-

Cell Lysis: The culmination of these events is the loss of osmotic balance and structural integrity, resulting in cell lysis and death.

Quantitative Data on Miramistin's Antibacterial Activity

The efficacy of Miramistin can be quantified through various microbiological assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Miramistin against common bacterial pathogens.

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 209p | 8 | 16 | [1] |

| Escherichia coli | CDC F-50 | 32 | 128 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ionic mechanism of action of Miramistin.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of Miramistin that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).

Methodology:

-

Preparation of Miramistin Stock Solution: Prepare a stock solution of Miramistin in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.

-

Bacterial Inoculum Preparation:

-

Culture the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the Miramistin stock solution in the appropriate broth medium.

-

Add an equal volume of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without Miramistin) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of Miramistin in which no visible turbidity is observed.

-

-

Determination of MBC:

-

From the wells showing no visible growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of Miramistin that results in no colony formation.

-

Membrane Potential Assay using DiSC₃(5)

Objective: To qualitatively and quantitatively assess the effect of Miramistin on bacterial membrane potential.

Methodology:

-

Bacterial Cell Preparation:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with a buffer containing a high concentration of K⁺ (e.g., 100 mM KCl) to equilibrate the intracellular and extracellular K⁺ concentrations.

-

Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05-0.1.

-

-

Dye Loading:

-

Add the voltage-sensitive fluorescent dye DiSC₃(5) to the cell suspension at a final concentration of 1-2 µM.

-

Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

-

Fluorescence Measurement:

-

Transfer the cell suspension to a cuvette or a 96-well black microplate.

-

Monitor the fluorescence using a spectrofluorometer or a microplate reader with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

Once a stable baseline fluorescence is established, add Miramistin at the desired concentration.

-

Record the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

-

A positive control for complete depolarization can be achieved by adding a protonophore like CCCP or a channel-forming peptide like gramicidin.

-

Membrane Integrity Assay using Propidium Iodide

Objective: To assess the permeabilization of the bacterial membrane by measuring the uptake of the fluorescent dye propidium iodide (PI).

Methodology:

-

Bacterial Cell Preparation:

-

Prepare the bacterial cell suspension as described in the membrane potential assay, typically in a phosphate-buffered saline (PBS) solution.

-

-

Assay Setup:

-

In a 96-well black microplate, add the bacterial suspension.

-

Add propidium iodide to a final concentration of 1-5 µg/mL.

-

Add Miramistin at various concentrations to different wells.

-

Include a positive control for membrane permeabilization (e.g., treatment with 70% ethanol) and a negative control (untreated cells).

-

-

Fluorescence Measurement:

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm at different time points (e.g., 5, 15, 30, 60 minutes).

-

An increase in fluorescence indicates that PI has entered the cells through the compromised membrane and intercalated with the DNA.

-

Potassium Leakage Assay

Objective: To quantify the release of intracellular potassium ions following treatment with Miramistin.

Methodology:

-

Bacterial Cell Preparation:

-

Grow and wash the bacterial cells as previously described, resuspending them in a low-potassium buffer to minimize background levels.

-

-

Treatment and Sample Collection:

-

Add Miramistin to the cell suspension at the desired concentration.

-

At various time points, take aliquots of the suspension and immediately centrifuge them to pellet the bacteria.

-

-

Potassium Quantification:

-

Carefully collect the supernatant, which contains the leaked potassium.

-

Measure the potassium concentration in the supernatant using an ion-selective electrode or by atomic absorption spectrophotometry.

-

To determine the total intracellular potassium, lyse an untreated sample of the bacterial suspension (e.g., by boiling or sonication) and measure the potassium concentration.

-

Express the potassium leakage as a percentage of the total intracellular potassium.

-

Visualizations

Mechanism of Action of Miramistin on the Bacterial Cell Membrane

Caption: Stepwise mechanism of Miramistin's action on bacterial cell membranes.

Experimental Workflow for Assessing Membrane Depolarization

Caption: Workflow for the membrane potential assay using DiSC₃(5).

Experimental Workflow for Membrane Integrity Assay

Caption: Workflow for the membrane integrity assay using propidium iodide.

Conclusion

The ionic mechanism of Miramistin's action on bacterial cell membranes is a rapid and potent process initiated by electrostatic attraction and culminating in membrane disruption and cell death. The multifaceted nature of this attack, targeting fundamental aspects of bacterial physiology such as membrane potential and permeability, likely contributes to its broad spectrum of activity and a lower propensity for the development of resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of Miramistin and other cationic antimicrobials. Further research providing more granular quantitative data on the kinetics and extent of ion leakage and membrane depolarization will further enhance our understanding of this important antiseptic.

References

The Genesis of a Broad-Spectrum Antimicrobial: Early Studies and Discovery of Miramistin's Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Miramistin (benzyldimethyl-myristoylamino-propylammonium chloride) is a cationic antiseptic with a broad spectrum of antimicrobial activity, encompassing bacteria, fungi, and viruses.[1][2] Developed in the Soviet Union as part of the "Space Biotechnology" program, its origins are rooted in the need for a safe and effective antiseptic for cosmonauts operating in the unique environment of space.[1][3] Initially classified, information regarding its discovery and early development has become more accessible, revealing a fascinating journey from space exploration to terrestrial clinical applications.[3] This technical guide provides a comprehensive overview of the early studies that unveiled Miramistin's antimicrobial prowess, detailing the experimental methodologies, quantitative data, and the foundational understanding of its mechanism of action.

The Soviet Space Program: A Cradle for Innovation

The unique challenges of long-duration space missions, including the confined quarters of spacecraft and the potential for microbial contamination, necessitated the development of novel and potent antimicrobial agents. The "Space Biotechnology" program was tasked with creating a safe and effective antiseptic for cosmonauts.[1] It was within this context that a team of scientists, reportedly led by Professor Yuri Krivoshein, synthesized and investigated a series of quaternary ammonium compounds.[4] The molecule that would eventually be named Miramistin emerged as a promising candidate due to its potent and broad-spectrum antimicrobial properties coupled with a favorable safety profile.

Early In Vitro Antimicrobial Investigations

The initial discovery of Miramistin's antimicrobial capabilities was the result of systematic in vitro screening against a wide range of microorganisms. Early studies, though not always adhering to modern standardized protocols, laid the groundwork for understanding its spectrum of activity.

Antibacterial Activity

Initial investigations revealed Miramistin's potent bactericidal effects against both Gram-positive and Gram-negative bacteria. One of the earliest documented studies tested the susceptibility of 236 bacterial strains to a 0.01% (100 mg/L) solution of Miramistin.[5] After an 18-hour exposure, only 9.3% of the isolates, predominantly staphylococci, remained viable.[5] Notably, Gram-negative cocci were eradicated within 6 hours, and streptococci within just 1 hour.[5]

Subsequent studies provided more quantitative data, including Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC). These values are crucial for understanding the potency of an antimicrobial agent.

Table 1: Early In Vitro Antibacterial Activity of Miramistin

| Bacterium | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Broth Microdilution | 8 | 16 | [4] |

| Escherichia coli | Broth Microdilution | 32 | 128 | [4] |

| Staphylococcus aureus | Not Specified | 30 | Not Reported | [1] |

| Escherichia coli | Not Specified | 125 | Not Reported | [1] |

| Pseudomonas aeruginosa | Not Specified | 500 | Not Reported | [1] |

| Various Bacteria | Not Specified | 25 | Not Reported | [2] |

Antifungal Activity

Early research also demonstrated Miramistin's efficacy against a variety of fungal pathogens. While the methodologies in these initial studies were not always standardized according to modern CLSI or EUCAST guidelines, they provided clear evidence of its fungicidal properties.[2] For instance, one study showed that a 0.01% (100 mg/L) solution of Miramistin was fungicidal against the majority of tested Candida isolates, with some being killed after only 15 minutes of incubation.[2]

Anti-Biofilm Activity

The ability of microorganisms to form biofilms presents a significant challenge in both clinical and industrial settings. Early recognition of Miramistin's potential to combat these resilient communities was a significant finding. Studies have shown that Miramistin has a significant inhibitory effect on the formation of biofilms by various microorganisms.[5] Treatment with low doses of Miramistin (3.12 µg/mL) was found to inhibit biofilm formation by a factor of 2-3 compared to controls.[5] Higher concentrations (25-50 µg/mL) were required to inhibit the growth of already formed biofilms.[5]

Experimental Protocols

To ensure the reproducibility and comparability of results, it is essential to detail the experimental methodologies employed in these early studies. While specific protocols from the earliest Soviet-era research can be difficult to obtain, subsequent studies have utilized standardized methods to evaluate Miramistin's antimicrobial activity.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following provides a generalized protocol relevant to the testing of cationic antiseptics like Miramistin.

Protocol 1: Broth Microdilution for Cationic Antiseptics

-

Preparation of Antimicrobial Agent: A stock solution of Miramistin is prepared and serially diluted in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. To minimize binding of the cationic compound, polypropylene plates are often preferred over polystyrene.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension. A growth control well (containing no Miramistin) and a sterility control well (containing only broth) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

Interpretation: The MIC is determined as the lowest concentration of Miramistin that results in the complete inhibition of visible growth.

Quantitative Suspension Test

The quantitative suspension test is used to evaluate the bactericidal or fungicidal activity of a disinfectant or antiseptic under defined conditions.

Protocol 2: Quantitative Suspension Test (based on EN 1276 principles)

-

Preparation of Test Solution: A solution of Miramistin at the desired concentration is prepared.

-

Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared.

-

Exposure: A defined volume of the microbial suspension is added to the Miramistin solution. The mixture is maintained at a specific temperature for a defined contact time.

-

Neutralization: After the contact time, the antimicrobial activity of Miramistin is immediately neutralized by adding a suitable neutralizing agent. This step is crucial to prevent further killing of the microorganisms after the intended exposure period.

-

Enumeration: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized mixture onto a suitable agar medium.

-

Calculation: The reduction in viable counts is calculated and typically expressed as a log10 reduction.

Mechanism of Action: Disruption of the Microbial Cell Membrane

From the early stages of its investigation, the primary mechanism of Miramistin's antimicrobial action was identified as the disruption of the microbial cell membrane.[2][6] As a cationic surfactant, the positively charged head of the Miramistin molecule interacts with the negatively charged phospholipids in the outer membrane of microbial cells.[2][6] This electrostatic interaction is followed by the insertion of the hydrophobic tail of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell lysis.[2][6]

Conclusion

The early studies and discovery of Miramistin's antimicrobial properties, born out of the necessities of the Soviet space program, revealed a potent and broad-spectrum antiseptic. Initial in vitro investigations demonstrated its efficacy against a wide range of bacteria and fungi, including its ability to combat biofilms. The fundamental mechanism of action, the disruption of the microbial cell membrane, was also elucidated in these early stages. This foundational research paved the way for Miramistin's eventual declassification and its successful application in various fields of medicine. The journey of Miramistin from a specialized tool for cosmonauts to a widely used clinical antiseptic underscores the significant potential for innovation that can arise from scientific exploration in even the most extreme environments.

References

- 1. debuglies.com [debuglies.com]

- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 4. Miramistin: from dermatovenerology to prevention of coronavirus infection. Literature review - Vintserskaya - Russian Journal of Skin and Venereal Diseases [rjsvd.com]

- 5. [Antibacterial activity and clinical effectiveness of the new antiseptic miramistin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity and Safety Profile of Miramistin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miramistin is a cationic antiseptic agent with a broad spectrum of antimicrobial activity, including efficacy against bacteria, viruses, and fungi.[1][2] Developed during the Soviet era, it has been used in several Eastern European countries for topical applications in various medical fields.[1] This technical guide provides a comprehensive overview of the initial toxicity and safety profile of Miramistin, drawing from available preclinical data. The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety characteristics of this compound.

Core Toxicity and Safety Data

The initial safety assessment of Miramistin has focused on its acute, sub-chronic, and chronic toxicity, as well as its potential for local irritation. The following sections summarize the key findings from these studies.

Quantitative Toxicity Data

The acute toxicity of Miramistin has been evaluated in multiple species and via different routes of administration. The median lethal dose (LD50) is a primary indicator of acute toxicity.

| Toxicity Endpoint | Species | Route of Administration | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 1200 mg/kg | [1] |

| Acute Oral LD50 | Mouse | Oral | 1000 mg/kg | [1] |

| Acute Subcutaneous LD50 | Rat | Subcutaneous | 670 mg/kg | [1] |

| Acute Subcutaneous LD50 | Mouse | Subcutaneous | 628 mg/kg | [1] |

Mucosal and Cutaneous Toxicity

Studies have also investigated the local tolerance of Miramistin on mucosal surfaces and skin.

| Study Type | Species | Concentrations Tested | Duration | Observations | Reference |

| Mucosal (Eye) Irritation | Rabbit, Guinea Pig | 0.1 g/L, 1 g/L, 10 g/L | 40 days (once daily) | Irritative at 10 g/L; no irritation at lower concentrations. | [1] |

| Mucosal (Urethral) Instillation | Dog | 0.1 g/L | 10 days | No changes in urinalysis or histology of the urethra, bladder, and other major organs. | [1] |

| Chronic Cutaneous Toxicity | Rabbit, Guinea Pig | 0.1 g/L, 1.0 g/L, 10 g/L | 26 weeks (5-7 times/week) | No skin reactions or changes in white blood cell count or body weight. | [1] |

Experimental Protocols

While specific, detailed protocols for the historical studies on Miramistin are not extensively published in English literature, the following methodologies are based on established guidelines (e.g., OECD Guidelines for the Testing of Chemicals) and represent a standard approach for such toxicological assessments.

Acute Oral Toxicity (LD50 Determination)

-

Test Guideline: Based on OECD Guideline 423 (Acute Toxic Class Method).

-

Species: Wistar rats, typically young adults of a single sex (females are often preferred).

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have access to standard diet and water ad libitum. An acclimatization period of at least 5 days is allowed before the study begins.

-

Procedure:

-

Fasting: Animals are fasted overnight (feed withdrawn, water available) prior to administration of the test substance.

-

Dosing: A single dose of Miramistin, dissolved in a suitable vehicle (e.g., distilled water), is administered by oral gavage. The volume administered is typically kept low (e.g., not exceeding 10 ml/kg body weight).

-

Dose Levels: A stepwise procedure is used, starting with a preliminary "sighting" study to determine the approximate range of toxicity. Subsequent dosing is adjusted based on the observed outcomes (survival or mortality).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-administration.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.

-

-

Data Analysis: The LD50 value is estimated based on the mortality data at different dose levels.

Chronic Cutaneous Toxicity

-

Test Guideline: Based on principles outlined in OECD Guideline 411 (Subchronic Dermal Toxicity: 90-day Study).

-

Species: Albino rabbits or guinea pigs.

-

Preparation of Animals: The fur on the dorsal area of the trunk is clipped 24 hours before the application of the test substance.

-

Procedure:

-

Dosing: A defined volume of the Miramistin solution at various concentrations is applied to a specific area of the clipped skin. The application site is typically covered with a gauze patch and a semi-occlusive dressing.

-

Frequency and Duration: The substance is applied 5 to 7 times a week for a period of 26 weeks.

-

Observations: The application site is observed for signs of skin irritation (erythema, edema). General health monitoring includes observation of clinical signs, body weight measurements, and hematological analysis at regular intervals.

-

Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The treated skin and major organs are collected for histopathological examination.

-

-

Data Analysis: The study aims to identify any local or systemic toxic effects resulting from repeated dermal exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Mechanism of Action and Potential Signaling Pathways

The primary mechanism of action of Miramistin is the disruption of microbial cell membranes. As a cationic surfactant, its positively charged head group interacts with the negatively charged phospholipids in the microbial membrane, leading to increased permeability and eventual cell lysis.[1]

While direct studies on Miramistin's interaction with specific host cell signaling pathways are limited, its known immunomodulatory effects suggest potential interactions.[1] Miramistin has been observed to increase phagocytosis, which implies an interaction with immune cells like macrophages.[1] Such an interaction could potentially trigger intracellular signaling cascades.

Visualizations

Caption: Miramistin's primary antimicrobial mechanism of action.

Caption: Hypothetical immunomodulatory signaling pathway of Miramistin.

Caption: General experimental workflow for a toxicity study.

Conclusion

The available preclinical data suggests that Miramistin has a low acute toxicity profile when administered orally and subcutaneously. Chronic topical application appears to be well-tolerated with no significant local or systemic adverse effects at the concentrations studied.[1] Its primary mechanism of action is through the disruption of microbial cell membranes.[1] While its immunomodulatory properties are noted, the specific signaling pathways involved in host cells are not yet fully elucidated and present an area for future research. The information provided in this guide serves as a foundational reference for the initial safety and toxicity profile of Miramistin.

References

Miramistin: A Technical Whitepaper on a Novel Antiseptic Agent

Executive Summary

Miramistin (benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate) is a quaternary ammonium compound with broad-spectrum antimicrobial activity, encompassing bacteria, fungi, and viruses.[1][2][3] Developed during the Soviet era's "Space Biotechnology Program," this topical antiseptic is notable for its efficacy against drug-resistant strains and its favorable safety profile, characterized by low toxicity to human cells.[2][4][5] This document provides a comprehensive technical overview of Miramistin, detailing its mechanism of action, antimicrobial spectrum, cytotoxicity, and immunomodulatory effects, supported by quantitative data and experimental methodologies.

Mechanism of Action

Miramistin's primary antimicrobial action is rooted in its cationic properties, which facilitate its interaction with the negatively charged phospholipids of microbial cell membranes.[1] This interaction disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis.[2]

The proposed sequence of events is as follows:

-

Electrostatic Attraction: The positively charged head of the Miramistin molecule is drawn to the negatively charged components of the microbial cell membrane.

-

Hydrophobic Interaction: The hydrophobic tail of the molecule penetrates the lipid bilayer, disrupting the normal packing of the phospholipids.

-

Membrane Permeabilization: This disruption leads to the formation of pores, causing leakage of essential intracellular components.[2]

-

Cell Lysis: At higher concentrations, Miramistin can solubilize the cell membrane, leading to the formation of micellar aggregates and complete cell lysis.[2]

Additionally, there is evidence to suggest that Miramistin may also bind to microbial DNA, further contributing to its antimicrobial effect.[2]

Antimicrobial Spectrum

Miramistin exhibits a broad antimicrobial spectrum, with demonstrated activity against a wide range of pathogens, including those with multi-drug resistance.

Antibacterial Activity

Studies have shown Miramistin to be effective against both Gram-positive and Gram-negative bacteria.

| Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Staphylococcus aureus | 8 | 16 | [6] |

| Escherichia coli | 32 | 128 | [6] |

| Pseudomonas aeruginosa | - | - | [1] |

| Coagulase-negative Staphylococci | - | - | [1] |

| Proteus spp. | - | - | [1] |

Antifungal Activity

Miramistin has also demonstrated significant efficacy against various fungal species.

| Organism | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Reference |

| Candida spp. | 1.56-25 | 3.13 | [7][8][9] |

| Aspergillus spp. | 1.56-25 | 3.13 | [7][8][9] |

| Cryptococcus neoformans | 1.56-25 | 3.13 | [7][8][9] |

| Trichophyton spp. | 1.56-25 | 3.13 | [7][8][9] |

Anti-Biofilm Activity

Miramistin has been shown to inhibit the formation of biofilms and act on mature biofilms of various microorganisms. Treatment with low doses of Miramistin (3.12 μg/ml) inhibited biofilm formation by 2-3 times compared to the control. Higher doses (25-50 μg/ml) were required to inhibit the growth of a formed biofilm.

Cytotoxicity and Safety Profile

A key advantage of Miramistin is its low toxicity to mammalian cells, which is attributed to the longer lipid radicals in human cell membranes that prevent hydrophobic interactions with the Miramistin molecule.

| Cell Line | Cytotoxic Concentration | Reference |

| Murine Fibroblasts (L929) | > 8 x 10⁻⁴ % | [1] |

| Human Keratinocytes (HaCaT) | > 8 x 10⁻⁴ % | [1] |

| McCoy Mammalian Cells | Not toxic at 1000 mg/L | [1] |

Toxicology Data:

| Test | Species | LD₅₀ | Reference |

| Acute Oral Toxicity | Rat | 1200 mg/kg | [2][4][5] |

| Acute Oral Toxicity | Mouse | 1000 mg/kg | [2][4][5] |

Immunomodulatory Effects

Beyond its direct antimicrobial properties, Miramistin has demonstrated immunomodulatory and immunoadjuvant effects.[2][6] A notable effect is the stimulation of phagocytic activity in neutrophils.[1][5] The addition of Miramistin to conventional anti-inflammatory treatments has been shown to enhance the absorptive capacity of urethral phagocytes.[1] This suggests that Miramistin not only eliminates pathogens directly but also enhances the host's innate immune response. The precise signaling pathways underlying this effect are not fully elucidated in the available literature.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Cytotoxicity Assay (using Mammalian Cell Lines)

This protocol assesses the cytotoxic effects of a substance on cultured mammalian cells.

In Vivo Efficacy Model (Galleria mellonella)

The G. mellonella larva model is used to assess the in vivo efficacy of antimicrobial agents.

-

Infection: Larvae are infected with a lethal dose (LD₉₀) of the microorganism.

-

Treatment: Systemic injection of Miramistin at various concentrations (e.g., 16 mg/kg, 160 mg/kg) is administered at 1, 6, and 24 hours post-infection.[1]

-

Observation: Larvae are monitored for survival at 24-hour intervals for a total of 120 hours.[1]

-

Endpoint: Treatment success is defined by the survival of the larvae, while failure is defined by their death.[1]

Conclusion

Miramistin presents a compelling profile as a novel antiseptic agent. Its broad-spectrum antimicrobial activity, including efficacy against resistant strains and biofilms, combined with a high safety margin and immunomodulatory properties, positions it as a valuable tool in the management of topical infections. Further research into its immunomodulatory mechanisms could unveil additional therapeutic applications. The data and protocols summarized in this document provide a solid foundation for researchers and drug development professionals to explore the full potential of Miramistin.

References

- 1. [The effect of miramistin on the phagocytic activity of the urethral neutrophilic granulocytes in patients with chronic urethroprostatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]

- 3. researchgate.net [researchgate.net]

- 4. About Myramistin | Miramistin [miramistin.ru]

- 5. [The effect of miramistin on the phagocytic activity of urethral neutrophil granulocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no "protein-error" compared to established wound care antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo efficacy of miramistin against drug-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Immunomodulatory Effects of Miramistin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miramistin, a quaternary ammonium compound developed in the era of the Soviet Space Program, is a topical antiseptic with a broad spectrum of antimicrobial and antiviral activity. Beyond its established role in preventing and treating infections, emerging evidence suggests that Miramistin possesses significant immunomodulatory properties. This technical guide provides an in-depth exploration of these effects, summarizing the available quantitative data, detailing relevant experimental protocols, and proposing potential signaling pathways based on current research and the activity of structurally similar compounds. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of Miramistin's interaction with the immune system, thereby facilitating further investigation and potential therapeutic applications.

Introduction

Miramistin is a cationic surfactant that has been clinically utilized in several Eastern European countries for decades. Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death. While its efficacy as an antiseptic is well-documented, its influence on the host's immune response is a burgeoning area of research. This whitepaper consolidates the findings from various exploratory studies that shed light on the immunomodulatory capacities of Miramistin, including its effects on phagocytosis, immunoglobulin production, and neutrophil enzyme activity.

Effects on Phagocytosis

One of the most noted immunomodulatory effects of Miramistin is its ability to enhance phagocytosis, a critical process in the innate immune response for clearing pathogens and cellular debris.

Quantitative Data on Phagocytic Activity

Studies have demonstrated that Miramistin can stimulate the phagocytic activity of neutrophils. In patients with chronic urethroprostatitis, the addition of Miramistin to conventional anti-inflammatory therapy resulted in a notable stimulation of the absorptive capacity of urethral phagocytes.[1] This effect appears to be dose-dependent, with a 0.001% solution of the drug showing the maximum stimulating effect on urethral neutrophilic granulocytes.[2]

| Parameter | Observation | Miramistin Concentration | Reference Study |

| Phagocytic Activity of Urethral Neutrophils | Dose-dependent stimulating effect | 0.001% (maximum effect) | Shatrov et al., 1990[2] |

| Absorptive Capacity of Urethral Phagocytes | Stimulation observed | Not specified | Vozianov et al., 1990[1] |

Experimental Protocol: In Vitro Phagocytosis Assay

-

Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment: Isolated neutrophils are cultured in an appropriate medium (e.g., RPMI-1640) and treated with varying concentrations of Miramistin (e.g., 0.0001%, 0.001%, 0.01%) for a specified incubation period. A control group with no Miramistin treatment is also maintained.

-

Introduction of Phagocytic Targets: Fluorescently labeled particles (e.g., zymosan particles or opsonized Staphylococcus aureus) are added to the neutrophil cultures.

-

Incubation: The neutrophils and phagocytic targets are co-incubated to allow for phagocytosis to occur.

-

Quantification: The extent of phagocytosis is quantified using flow cytometry, which measures the fluorescence intensity of individual neutrophils, or by fluorescence microscopy, where the number of ingested particles per cell is counted.

-

Data Analysis: The percentage of phagocytosing cells and the phagocytic index (average number of ingested particles per phagocyte) are calculated and compared between the Miramistin-treated and control groups.

Modulation of Immunoglobulins and Lymphocyte Viability in Chronic Tonsillitis

Miramistin has been observed to influence both humoral and cellular immunity in the context of chronic tonsillitis.

Quantitative Data on Immunoglobulin Levels and Lymphocyte Apoptosis

In patients with chronic tonsillitis, irrigation of the palatal tonsillar lacunae with a Miramistin solution has been shown to normalize the levels of immunoglobulins in palatal tonsils. This includes an increase in the levels of IgM and IgG, and a decrease in the level of IgA. Furthermore, this treatment helps in maintaining an optimal ratio of viable to apoptotic lymphocytes.

| Parameter | Effect of Miramistin Treatment | Reference Study |

| Immunoglobulin M (IgM) | Increased | Mukhomedzianova et al., 2011 |

| Immunoglobulin G (IgG) | Increased | Mukhomedzianova et al., 2011 |

| Immunoglobulin A (IgA) | Decreased | Mukhomedzianova et al., 2011 |

| Lymphocyte Viability | Maintained optimal ratio of viable to apoptotic cells | Mukhomedzianova et al., 2011 |

Experimental Protocol: Assessment of Immunoglobulin Levels and Lymphocyte Apoptosis

The following outlines a general approach for such a study:

-

Patient Cohort: Patients diagnosed with chronic tonsillitis are enrolled in the study. A baseline assessment of immunological parameters is performed.

-

Treatment Regimen: One group of patients receives standard treatment, while the experimental group receives standard treatment supplemented with irrigation of the palatal tonsillar lacunae with a Miramistin solution.

-

Sample Collection: Tonsillar tissue or lacunar secretions are collected before and after the treatment period.

-

Immunoglobulin Quantification: The concentrations of IgM, IgG, and IgA in the collected samples are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Lymphocyte Apoptosis Assay: Lymphocytes are isolated from the tonsillar tissue. The percentage of viable and apoptotic cells is determined using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Statistical Analysis: The pre- and post-treatment data for both the control and Miramistin-treated groups are statistically compared to determine the significance of any observed changes.

Effects on Neutrophil Enzyme Activity in Purulent Wounds

Miramistin has also been shown to modulate the enzymatic activity within neutrophils in the context of purulent wound healing.

Quantitative Data on Neutrophil Dehydrogenase Activity

In the treatment of purulent wounds, Miramistin application led to an increase in the activity of neutrophil lactate dehydrogenase and a reduction in the activity of alpha-glycerol phosphate dehydrogenase and glucose-6-phosphate dehydrogenase.

| Neutrophil Enzyme | Effect of Miramistin Treatment | Reference Study |

| Lactate Dehydrogenase | Increased activity | Gordienko, 1999 |

| Alpha-glycerol phosphate dehydrogenase | Reduced activity | Gordienko, 1999 |

| Glucose-6-phosphate dehydrogenase | Reduced activity | Gordienko, 1999 |

Experimental Protocol: Neutrophil Enzyme Activity Assay

A generalized protocol to assess these enzymatic changes would be:

-

Study Population: Patients with purulent wounds are recruited for the study.

-

Treatment Groups: Patients are divided into a control group receiving standard wound care and a test group receiving standard care plus topical application of Miramistin.

-

Sample Collection: Neutrophils are isolated from wound exudate or peripheral blood at baseline and at various time points during treatment.

-

Enzyme Activity Measurement: The activity of lactate dehydrogenase, alpha-glycerol phosphate dehydrogenase, and glucose-6-phosphate dehydrogenase in the neutrophil lysates is measured using spectrophotometric assays. These assays typically involve monitoring the change in absorbance resulting from the enzyme-catalyzed conversion of a substrate to a product.

-

Data Analysis: The enzyme activities are calculated and compared between the two treatment groups over time to assess the effect of Miramistin.

Proposed Signaling Pathways for Immunomodulation

Direct studies on the specific signaling pathways activated by Miramistin in immune cells are limited. However, based on its nature as a quaternary ammonium compound and the known effects of similar molecules like benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC), we can propose potential mechanisms of action.

NLRP3 Inflammasome Activation

Benzalkonium chloride has been shown to initiate pro-inflammatory responses through the activation of the NLRP3 inflammasome.[3] It is plausible that Miramistin, being a similar cationic surfactant, could also trigger this pathway.

Proposed NLRP3 Inflammasome Activation by Miramistin.

This pathway would lead to the maturation and secretion of pro-inflammatory cytokines like IL-1β, which could contribute to the enhanced immune response observed with Miramistin treatment.

Modulation of NF-κB and MAPK/ERK Pathways

Cetylpyridinium chloride has been demonstrated to inhibit the activation of NF-κB and ERK, which are key transcription factors and signaling molecules in inflammatory responses.[4] It is conceivable that Miramistin could also interact with these pathways, potentially in a context-dependent manner (either activating or inhibiting) to modulate immune cell function.

References

- 1. [The effect of miramistin on the phagocytic activity of the urethral neutrophilic granulocytes in patients with chronic urethroprostatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effect of miramistin on the phagocytic activity of urethral neutrophil granulocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzalkonium chloride initiates proinflammatory responses via NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cetylpyridinium chloride inhibits receptor activator of nuclear factor-κB ligand-induced osteoclast formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Miramistin Ion by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed protocol for the quantitative analysis of the Miramistin ion using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of Miramistin in pharmaceutical formulations, such as wound-healing gels. This document outlines the necessary reagents, instrumentation, and a validated chromatographic method, including sample preparation and data analysis. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control analysis.

Introduction

Miramistin, benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, is a quaternary ammonium compound with a broad spectrum of antimicrobial activity. It is a key active pharmaceutical ingredient (API) in various antiseptic and disinfectant formulations. Accurate and reliable quantitative analysis of Miramistin is crucial for ensuring the quality, efficacy, and safety of these pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantitative determination of active compounds in pharmaceutical dosage forms. This application note details a robust RP-HPLC method for the selective quantification of the this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity Quaternary LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV/VIS detector.

-

Chromatographic Column: Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Data Acquisition and Processing: Chemstation software or equivalent.

-

Analytical Balance: A&D GR-200 or equivalent.

-

pH Meter: WTW pH 330i or equivalent.

-

Filtration: 0.45 µm PTFE syringe filters.

-

Volumetric glassware

Reagents and Standards

-

Miramistin Reference Standard: Of known purity.

-

Methanol: HPLC grade.

-

Potassium Dihydrogen Phosphate: Analytical grade.

-

Orthophosphoric Acid: Analytical grade.

-

Water: HPLC grade.

Preparation of Solutions

-

Mobile Phase A (0.1 M Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.1 M solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Methanol): HPLC grade methanol.

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Miramistin reference standard and dissolve it in Mobile Phase A in a volumetric flask to obtain the desired concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with Mobile Phase A to achieve concentrations within the linear range (e.g., 0.04 - 0.06 mg/mL).[1]

-

Sample Preparation (for a gel formulation): Accurately weigh a portion of the gel equivalent to a specific amount of Miramistin. Transfer it to a volumetric flask and dissolve it in Mobile Phase A. Sonicate for approximately 15 minutes to ensure complete dissolution and extraction of the analyte. Dilute to the mark with Mobile Phase A and filter the resulting solution through a 0.45 µm PTFE syringe filter before injection. The final concentration should fall within the established linear range of the method.

Chromatographic Method

The separation and quantification of Miramistin are achieved using a gradient elution method.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1 M Phosphate Buffer, pH 3.0B: Methanol |

| Gradient | 10% to 80% B over 10 minutes[2] |

| Flow Rate | 0.8 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | 45°C |

| Detection | UV at 249 nm |

| Run Time | 10 minutes |

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.04 - 0.06 mg/mL[1] |

| Correlation Coefficient (r²) | 0.9996[1] |

| Accuracy | To be determined by recovery studies |

| Precision (RSD%) | To be determined by repeatability and intermediate precision studies |

| Specificity | The method is specific for Miramistin in the presence of excipients. |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Retention Time | Approximately 7 minutes[2] |

Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of Miramistin using HPLC.

Caption: Workflow for the quantitative analysis of Miramistin by HPLC.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for replicate injections) |

Calculation

The concentration of Miramistin in the sample solution is determined from the calibration curve generated by plotting the peak area of the Miramistin standard against its concentration.

Concentration of Miramistin (mg/mL) = (Peak Area of Sample / Slope of Calibration Curve) - Intercept

Conclusion

The described RP-HPLC method provides a reliable and accurate means for the quantitative analysis of the this compound in pharmaceutical formulations. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data indicates that the method is linear and specific for its intended purpose. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Miramistin-containing products.

References

Application Notes and Protocols for Spectrophotometric Determination of Miramistin Concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Miramistin in pharmaceutical formulations using UV-Visible spectrophotometry. The methods described are based on direct UV absorbance and colorimetric reactions involving ion-pair complex formation with anionic dyes.

Introduction

Miramistin, a quaternary ammonium compound, is a cationic antiseptic with a broad spectrum of antimicrobial activity. Accurate and precise quantification of Miramistin is crucial for quality control in pharmaceutical manufacturing and for various research applications. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic methods for the determination of Miramistin concentration.

This document outlines three distinct spectrophotometric methods:

-

Direct UV Spectrophotometry: A straightforward method based on the inherent ultraviolet absorbance of the Miramistin molecule.

-

Ion-Pair Complexation with Eosin Y: A colorimetric method where Miramistin forms a colored complex with the anionic dye Eosin Y, which is then measured in the visible region.

-

Ion-Pair Complexation with Bromocresol Green: A similar colorimetric method utilizing the reaction between Miramistin and the indicator dye Bromocresol Green to produce a quantifiable colored product.

Method 1: Direct UV Spectrophotometry

This method leverages the intrinsic UV absorption of Miramistin for its direct quantification in aqueous solutions. It is a rapid and non-destructive technique suitable for relatively pure samples.

Experimental Protocol

1. Materials and Reagents:

-

Miramistin reference standard

-

Deionized water

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Miramistin reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 µg/mL to 50 µg/mL in deionized water.

3. Sample Preparation:

-

Accurately dilute the sample containing Miramistin with deionized water to obtain a theoretical concentration within the calibration range.

4. Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range from 200 nm to 400 nm.

-

Use deionized water as a blank.

-

Measure the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λmax). The λmax for Miramistin is typically observed around 262 nm.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

-

Determine the concentration of Miramistin in the sample solution from the calibration curve using its measured absorbance.

Method 2: Ion-Pair Complexation with Eosin Y

This colorimetric method is based on the formation of a stable, colored ion-pair complex between the cationic Miramistin and the anionic dye Eosin Y in an acidic buffer. The intensity of the color, which is directly proportional to the Miramistin concentration, is measured spectrophotometrically.

Experimental Protocol

1. Materials and Reagents:

-

Miramistin reference standard

-

Eosin Y

-

Acetate buffer (0.2 M, pH 3.7)

-

Deionized water

-

Spectrophotometer (Visible)

-

Glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2. Preparation of Reagent and Standard Solutions:

-

Eosin Y Solution (4 x 10⁻³ M): Dissolve an accurately weighed amount of Eosin Y in deionized water to prepare the solution.

-

Acetate Buffer (pH 3.7): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.

-

Stock Standard Solution of Miramistin (100 µg/mL): Prepare as described in Method 1.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.

3. Procedure:

-

Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solutions.

-

To each flask, add 1.0 mL of the Eosin Y solution and mix well.

-

Dilute to the mark with the acetate buffer (pH 3.7).

-

Allow the reaction to proceed for a few minutes at room temperature.

-

Measure the absorbance of the resulting reddish-orange complex at the λmax, which is typically around 540-555 nm, against a reagent blank prepared in the same manner without the Miramistin standard.

-

Construct a calibration curve and determine the concentration of Miramistin in the sample, prepared similarly.

Method 3: Ion-Pair Complexation with Bromocresol Green

This method involves the formation of a yellow ion-pair complex between Miramistin and the anionic dye Bromocresol Green (BCG) in an acidic medium. The complex is then extracted into an organic solvent, and its absorbance is measured.

Experimental Protocol

1. Materials and Reagents:

-

Miramistin reference standard

-

Bromocresol Green (BCG)

-

Phosphate buffer (pH 3.5)

-

Chloroform

-

Anhydrous sodium sulfate

-

Spectrophotometer (Visible)

-

Glass cuvettes (1 cm path length)

-

Separatory funnels, volumetric flasks, and pipettes

2. Preparation of Reagent and Standard Solutions:

-

Bromocresol Green Solution (5 x 10⁻⁴ M): Dissolve an accurately weighed amount of BCG in a small amount of 0.1 M NaOH and dilute with deionized water.

-

Phosphate Buffer (pH 3.5): Prepare using appropriate amounts of sodium dihydrogen phosphate and adjust the pH.

-

Stock Standard Solution of Miramistin (100 µg/mL): Prepare as described in Method 1.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

3. Procedure:

-

Into a series of separatory funnels, add aliquots of the working standard solutions.

-

Add 2 mL of the phosphate buffer (pH 3.5) and 5 mL of the BCG solution to each funnel.

-

Shake the mixture for about 1-2 minutes.

-

Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the ion-pair complex.

-

Allow the layers to separate and collect the organic (chloroform) layer, passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Collect the dried chloroform extract in a 10 mL volumetric flask and dilute to the mark with chloroform.

-

Measure the absorbance of the yellow complex at its λmax, typically around 415 nm, against a reagent blank.

-

Construct a calibration curve and determine the concentration of Miramistin in the sample, which has been subjected to the same extraction procedure.

Quantitative Data Summary

The following table summarizes the typical analytical performance parameters for the described methods. These values are based on validation studies of similar compounds and serve as a general guideline.

| Parameter | Method 1: Direct UV | Method 2: Eosin Y | Method 3: Bromocresol Green |

| λmax | ~262 nm | ~540-555 nm | ~415 nm |

| Linearity Range (µg/mL) | 5 - 50 | 1 - 10 | 2 - 20 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.2 µg/mL | ~0.4 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.6 µg/mL | ~1.2 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |

| Precision (% RSD) | < 2% | < 2% | < 2% |

Visualizations

Experimental Workflow for Spectrophotometric Analysis

Caption: General workflow for spectrophotometric analysis.

Principle of Ion-Pair Complex Formation

Caption: Principle of ion-pair complex formation.

Application Notes and Protocols for Evaluating Miramistin's Wound Healing Properties in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miramistin is a cationic antiseptic with a broad spectrum of antimicrobial activity. Beyond its established microbicidal properties, there is growing interest in its potential to actively promote wound healing. These application notes provide a detailed overview of in vivo models and experimental protocols for evaluating the wound healing efficacy of Miramistin. The information is compiled from various studies to guide researchers in designing and conducting their own preclinical investigations.

It is important to note that while the antimicrobial effects of Miramistin are well-documented, detailed research into its specific effects on the molecular signaling pathways of wound healing is limited in publicly available literature. The signaling pathway presented herein is a hypothesized model based on its observed immunomodulatory effects and established wound healing mechanisms.

Experimental Protocols

Murine Excisional Wound Healing Model

This model is widely used to assess the efficacy of topical treatments on open wounds. It allows for the evaluation of wound closure rates and histological analysis of the healing tissue.

a. Animal Model:

-

Species: Wistar or Sprague-Dawley rats (male, 8-10 weeks old, 200-250g) are commonly used. Mice can also be utilized, but rats offer a larger surface area for wound creation and analysis.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment with ad libitum access to food and water.

b. Experimental Procedure:

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).

-

Hair Removal and Sterilization: Shave the dorsal thoracic region and disinfect the area with 70% ethanol.

-

Wound Creation: Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 8 mm in diameter). The wound should penetrate through the panniculus carnosus.

-

Infection (for septic wound models): To mimic an infected wound, a suspension of pathogenic bacteria (e.g., Staphylococcus aureus or Pseudomonas aeruginosa, 1 x 10^7 CFU in 10 µL of saline) can be applied to the wound bed.

-

Treatment Groups:

-

Control Group: No treatment or application of a placebo vehicle (e.g., saline or the gel base without Miramistin).

-

Miramistin Group: Topical application of a standardized amount of Miramistin solution (e.g., 0.01% aqueous solution) or a gel formulation containing Miramistin. The application should be performed daily or as determined by the study design.

-

Reference Control Group: Application of a commercially available wound healing agent (e.g., povidone-iodine or a silver-based dressing).

-

-

Dressing: Wounds can be left open or covered with a semi-occlusive dressing.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.

c. Assessment of Wound Healing:

-

Wound Area Measurement (Planimetry): Trace the wound margin onto a transparent sheet on specific days (e.g., day 0, 3, 7, 14, and 21). The area can be calculated using a calibrated software. The percentage of wound contraction is calculated using the formula: [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100

-

Histological Analysis: On predetermined days, euthanize a subset of animals and excise the entire wound, including a margin of healthy skin. The tissue is then fixed in 10% neutral buffered formalin, processed, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition is recommended. Histological scoring can be performed to quantify parameters such as re-epithelialization, neovascularization, inflammatory cell infiltration, and collagen organization.

Experimental Workflow: Murine Excisional Wound Healing Model

Caption: Workflow for the murine excisional wound healing model.

Data Presentation

Table 1: Effect of a Miramistin-Containing Gel on the Healing Rate of Infected and Non-Infected Wounds in Rats

| Treatment Group | Wound Type | Healing Rate (cm/day) |

| Untreated | Non-infected | 0.100 |

| Miramistin-containing gel (0.2g) | Non-infected | 0.105 |

| Miramistin-containing gel (1g) | Non-infected | 0.111 |

| Untreated | Infected with S. aureus | 0.082 |

| Miramistin-containing gel (0.2g) | Infected with S. aureus | 0.102 |

| Miramistin-containing gel (1g) | Infected with S. aureus | 0.104 |

| Untreated | Infected with E. coli | 0.077 |

| Miramistin-containing gel (0.2g) | Infected with E. coli | 0.098 |

| Miramistin-containing gel (1g) | Infected with E. coli | 0.098 |

Data adapted from a study on a complex gel containing Miramistin. The healing rate was calculated based on the change in wound diameter over 18 days.

Signaling Pathways

Hypothesized Signaling Pathway for Miramistin in Wound Healing

Due to a lack of direct studies on the specific molecular pathways modulated by Miramistin in wound healing, the following diagram presents a hypothesized mechanism based on its known antiseptic and immunomodulatory properties. Miramistin's primary role is likely the reduction of bacterial load, which in turn reduces the inflammatory stimulus. Its potential immunomodulatory effects may involve the enhanced recruitment and activation of phagocytes, which are crucial for clearing debris and orchestrating the transition from the inflammatory to the proliferative phase of healing.

Caption: Hypothesized signaling pathway of Miramistin in wound healing.

Application Notes and Protocols: Utilizing Miramistin to Investigate Antimicrobial Resistance Transfer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for studying the role of the antiseptic Miramistin in the transfer of antimicrobial resistance genes between bacteria. The protocols outlined below are designed to enable researchers to quantify the effect of Miramistin on horizontal gene transfer, a critical mechanism in the spread of drug-resistant pathogens.

Introduction

Antimicrobial resistance (AMR) is a significant global health threat, and understanding the mechanisms of its spread is paramount for developing effective countermeasures. Horizontal gene transfer (HGT) is a primary driver of AMR dissemination, allowing resistance genes to move between bacterial species. The three main mechanisms of HGT are conjugation, transformation, and transduction.

Miramistin is a broad-spectrum antiseptic with a cationic surfactant mechanism of action. It disrupts bacterial cell membranes, leading to cell death.[1][2] Notably, research has indicated that at sub-inhibitory concentrations, Miramistin can suppress the transfer of pathogenic plasmids in E. coli by disrupting conjugation pili and other surface structures.[1] This unique property makes Miramistin a valuable tool for studying the dynamics of AMR transfer and for the potential development of strategies to inhibit it.

These application notes provide detailed protocols to investigate the inhibitory effect of Miramistin on bacterial conjugation, the most common mechanism of HGT.

Data Presentation

The following tables present minimum inhibitory concentration (MIC) data for Miramistin against common bacterial species. This information is crucial for determining the sub-inhibitory concentrations required for the experimental protocols.

| Organism | Miramistin MIC (mg/L) | Reference |

| Staphylococcus aureus | 30 | [2] |

| Escherichia coli | 125 | [2] |

| Pseudomonas aeruginosa | 500 | [2] |

Note: Specific quantitative data on the reduction of plasmid transfer frequency by Miramistin is not extensively available in published literature. The following protocols are designed to enable researchers to generate this critical data.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Miramistin

This protocol is essential to establish the sub-inhibitory concentrations of Miramistin to be used in the conjugation assays.

Materials:

-

Miramistin solution (stock concentration to be determined by the researcher)

-

Bacterial strains of interest (e.g., a donor strain carrying a resistance plasmid and a recipient strain)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare Miramistin Dilutions: Perform serial two-fold dilutions of the Miramistin stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (bacteria and MHB, no Miramistin) and a negative control well (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of Miramistin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: Bacterial Conjugation Assay to Evaluate the Effect of Miramistin

This protocol details the steps to quantify the frequency of plasmid transfer between a donor and a recipient bacterial strain in the presence of sub-inhibitory concentrations of Miramistin.

Materials:

-

Donor bacterial strain (e.g., E. coli carrying a plasmid with an antibiotic resistance marker, e.g., ampicillin resistance)

-

Recipient bacterial strain (e.g., E. coli with a different selectable marker, e.g., nalidixic acid resistance)

-

Luria-Bertani (LB) broth and agar

-

Miramistin solution

-

Selective agar plates (e.g., LB agar with ampicillin, LB agar with nalidixic acid, and LB agar with both ampicillin and nalidixic acid)

-

Sterile microcentrifuge tubes

-

Incubator

Procedure:

-

Prepare Cultures: Grow donor and recipient strains separately in LB broth overnight at 37°C.

-

Mating Experiment:

-

In a sterile microcentrifuge tube, mix 100 µL of the donor culture and 900 µL of the recipient culture.

-

Prepare parallel mating experiments in the presence of sub-inhibitory concentrations of Miramistin (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). Add the appropriate concentration of Miramistin to the mating mixture.

-

Include a control mating experiment without Miramistin.

-

-

Incubation: Incubate the mating mixtures at 37°C for a defined period (e.g., 4-6 hours) without shaking to allow for conjugation.

-

Plating:

-

After incubation, vortex the mixtures to stop the mating process.

-

Prepare serial dilutions of each mating mixture in sterile saline or PBS.

-

Plate the dilutions onto the following selective agar plates:

-

LB agar with nalidixic acid (to enumerate recipient cells).

-

LB agar with ampicillin and nalidixic acid (to enumerate transconjugant cells).

-

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Calculate Conjugation Frequency:

-

Count the number of colonies on each plate.

-

The conjugation frequency is calculated as the number of transconjugants per recipient cell.

-

Formula: Conjugation Frequency = (Number of colonies on Ampicillin + Nalidixic acid plate) / (Number of colonies on Nalidixic acid plate)

-

-

Data Analysis: Compare the conjugation frequencies in the presence and absence of Miramistin to determine the inhibitory effect.

Visualizations

Caption: Workflow for Investigating Miramistin's Effect on Bacterial Conjugation.

Caption: Miramistin's Mechanism of Inhibiting Horizontal Gene Transfer.

References

Application Notes and Protocols: Synthesis of Miramistin Ion-Associates with Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and characterization of ion-associates formed between the cationic antiseptic Miramistin and various anionic antibiotics. The formation of such ion-pairs is a promising strategy to enhance the physicochemical properties of antibiotics, potentially leading to improved antimicrobial efficacy and overcoming certain forms of drug resistance.

Introduction

Miramistin is a quaternary ammonium compound with a pronounced cationic nature and broad-spectrum antimicrobial activity. Its mechanism of action involves interaction with the cell membranes of microorganisms. When combined with anionic antibiotics, Miramistin can form stable ion-associates through electrostatic interactions. This association can increase the lipophilicity of the antibiotic, which may facilitate its transport across microbial cell membranes, thereby enhancing its therapeutic effect.[1] These protocols outline a general methodology for the synthesis, purification, and characterization of these novel drug-drug associates.

Experimental Protocols

The following protocols provide a generalized approach. Researchers should optimize reaction conditions, solvent systems, and purification methods based on the specific properties of the chosen antibiotic.

Protocol 1: Synthesis of Miramistin-Antibiotic Ion-Associate

This protocol describes a solvent-based method for the formation of the ion-associate.

Materials:

-

Miramistin (Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate)

-

Anionic Antibiotic (e.g., a fluoroquinolone like ciprofloxacin, a beta-lactam like ceftriaxone in its anionic form, or a glycopeptide like vancomycin)

-

Deionized water

-

Organic solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)

-

Phosphate buffer (pH 7.4)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Preparation of Aqueous Solutions:

-

Prepare a 10 mM aqueous solution of Miramistin.

-

Prepare a 10 mM aqueous solution of the chosen anionic antibiotic. The antibiotic should be in its salt form (e.g., sodium salt) to ensure it is deprotonated and carries a negative charge. Adjust the pH if necessary to ensure the antibiotic is in its anionic form.

-

-

Ion-Associate Formation:

-

In a suitable beaker, mix equimolar volumes of the Miramistin and antibiotic solutions (e.g., 50 mL of each).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the ion-associate. A slight turbidity or precipitation may be observed, indicating the formation of the less water-soluble ion-pair.

-

-

Extraction of the Ion-Associate:

-